An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole: Chemical Properties and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(2,4-Difluorophenyl)-1H-imidazole. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the difluorophenyl moiety and the versatile reactivity of the imidazole core. We will delve into its synthesis via multicomponent reactions, explore its key physicochemical and spectral characteristics, and discuss its reactivity. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in drug discovery and materials science.
Introduction and Significance
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and antihypertensive properties.[3][4] The incorporation of fluorine atoms into phenyl rings is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The 2-(2,4-Difluorophenyl)-1H-imidazole scaffold combines these features, making it a molecule of significant interest for the development of novel therapeutic agents, particularly in neuroscience, where related fluorophenyl-imidazole structures have been investigated as modulators of GABA-A receptors.[5][6]
This guide provides the core chemical knowledge required to effectively synthesize, characterize, and derivatize this important molecule.
Caption: Chemical structure of 2-(2,4-Difluorophenyl)-1H-imidazole.
Synthesis Pathway: One-Pot Multicomponent Reaction
The most efficient and common synthesis of 2-substituted imidazoles is a variation of the Radziszewski or Debus synthesis.[1][7] This methodology involves a one-pot, three-component condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. For the title compound, 2,4-difluorobenzaldehyde serves as the aldehyde component. Glyoxal is a common dicarbonyl partner, and ammonium acetate is typically used as the ammonia source and reaction catalyst.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
Causality: This protocol is designed for efficiency and high yield by combining all reactants in a single pot. Glacial acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions. The subsequent basic workup is crucial for neutralizing the acid and precipitating the free imidazole base, which is often insoluble in water.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzaldehyde (10 mmol, 1.42 g).
-
Reagent Addition : Add an aqueous solution of glyoxal (40 wt. %, 12 mmol, 1.74 g) and ammonium acetate (40 mmol, 3.08 g).
-
Solvent : Add glacial acetic acid (50 mL).
-
Reflux : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation : After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Workup : Slowly pour the cooled reaction mixture into 200 mL of ice-cold water. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Isolation : Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (3 x 30 mL).
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(2,4-Difluorophenyl)-1H-imidazole.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in further research.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂N₂ | - |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | Typically a white to off-white solid/powder | General Observation |
| Melting Point | Data not consistently available; related fluorophenyl imidazoles melt in the 170-240 °C range.[9][10] | Varies by Purity |
| Boiling Point | >300 °C (Predicted) | - |
| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF; sparingly soluble in water. | [11][12] |
| CAS Number | 885278-05-7 | [8][13] |
Spectral Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of the synthesized compound. The following are the expected spectral properties based on its structure and data from analogous compounds.[14][15][16][17]
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Imidazole Protons : The N-H proton will appear as a broad singlet far downfield (>12 ppm). The two C-H protons on the imidazole ring (at positions 4 and 5) are chemically equivalent and will appear as a singlet between δ 7.0-7.5 ppm.
-
Difluorophenyl Protons : The three aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. They are expected in the range of δ 7.0-8.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Imidazole Carbons : The C2 carbon (attached to the phenyl ring) will be observed around δ 145-150 ppm. The C4 and C5 carbons will appear around δ 120-128 ppm.
-
Difluorophenyl Carbons : Carbons directly bonded to fluorine will show large C-F coupling constants. The signals will be spread across the aromatic region (δ 110-165 ppm), with the C-F carbons appearing as doublets.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
N-H Stretch : A broad absorption band in the region of 3100-3450 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[14][18]
-
C=N Stretch : A sharp peak around 1590-1610 cm⁻¹ corresponds to the C=N stretching within the imidazole ring.
-
Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.
-
C-F Stretch : Strong, characteristic absorptions in the 1100-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS)
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 180.16 or 181.17, respectively.
-
Chemical Reactivity
The reactivity of 2-(2,4-Difluorophenyl)-1H-imidazole is governed by the properties of the imidazole ring and influenced by the electron-withdrawing difluorophenyl group.
Caption: Key reactive sites of the imidazole core.
-
Amphoteric Nature : The imidazole ring is amphoteric. The pyridine-like nitrogen (N3) is basic and can be protonated by strong acids to form imidazolium salts.[1] Conversely, the pyrrole-like nitrogen (N1) bears a proton that is weakly acidic and can be removed by a strong base.[1] This allows for subsequent reactions like N-alkylation or N-acylation.
-
N-Alkylation and N-Acylation : Deprotonation of the N1 position with a base (e.g., NaH, K₂CO₃) generates an imidazolide anion, which is a potent nucleophile. This anion can readily react with electrophiles like alkyl halides or acyl chlorides to generate N1-substituted derivatives. This is a common strategy for elaborating the core scaffold.[5]
-
Electrophilic Aromatic Substitution : The imidazole ring is considered electron-rich and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, these reactions often require careful control of conditions, as the ring can be sensitive to strong oxidizing agents or acids. The 2,4-difluorophenyl group is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms.
Applications and Further Research
2-(2,4-Difluorophenyl)-1H-imidazole is primarily a building block for more complex molecules in discovery research.
-
Medicinal Chemistry : Its primary value lies in its use as a scaffold for synthesizing libraries of compounds for biological screening.[19] As demonstrated with the closely related 2-(4-fluorophenyl)-1H-benzo[d]imidazole, these structures are templates for developing positive allosteric modulators of GABA-A receptors, which are targets for treating anxiety, insomnia, and other neurological disorders.[5][6]
-
Materials Science : The imidazole core can act as a ligand for metal complexes, opening possibilities for applications in catalysis and the development of novel materials.
Conclusion
2-(2,4-Difluorophenyl)-1H-imidazole is a synthetically accessible and versatile chemical entity. Its straightforward one-pot synthesis and the dual reactivity of the imidazole ring make it an attractive starting point for chemical library synthesis. The knowledge of its physicochemical properties and spectral signatures outlined in this guide provides the necessary foundation for its effective use in drug discovery and advanced materials research.
References
- Kong, L., Lv, X., Lin, Q., Liu, X., Zhou, Y., & Jia, Y. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Fudan University.
- Roy, D., Osama, M., Reza, N., Samanta, A., & Deb Roy, S. (2025). Synthesis and characterization of a phenyl imidazole derivative using a green chemistry method. Article.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences.
- Jadhav, A. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems.
-
Szewczyk, M., Stasiak, A., Gawel, K., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]
-
Srinivasan, N., Begum, S. R. A. R., Hema, R., Sridhar, B., & Anitha, A. G. (n.d.). 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate. National Institutes of Health (NIH). [Link]
-
Rull, F. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. MDPI. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]
- Supporting Information. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. [Link]
-
Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]
-
Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]
-
PubMed. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. [Link]
-
LookChem. (n.d.). 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. LookChem. [Link]
- Supporting Information. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles.
-
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]
-
Acros Pharmatech. (n.d.). 2-(2,4-Difluorophenyl)-1H-imidazole. Acros Pharmatech. [Link]
-
IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]
-
PubChem. (n.d.). (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. PubChem. [Link]
-
Gayathri, P., & Jayabharathi, J. (n.d.). 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole. National Institutes of Health (NIH). [Link]
-
National Institutes of Health (NIH). (n.d.). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. National Institutes of Health (NIH). [Link]
- Al-Ostoot, F. H. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Advanced Sciences and Engineering Technologies.
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. ResearchGate. [Link]
-
Atmospheric Chemistry and Physics. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics. [Link]
-
PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][20][21]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]
-
ChemSynthesis. (n.d.). 2-(4-nitrophenyl)-1H-imidazole. ChemSynthesis. [Link]
-
PubMed. (2011). Glyoxal in aqueous ammonium sulfate solutions: products, kinetics and hydration effects. PubMed. [Link]
-
RSC Publishing. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. RSC Publishing. [Link]c2cp42339d)
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. ijfmr.com [ijfmr.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. rsc.org [rsc.org]
- 11. britiscientific.com [britiscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(2,4-Difluorophenyl)-1H-imidazole [acrospharma.co.kr]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. scholar.unair.ac.id [scholar.unair.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. chemimpex.com [chemimpex.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
